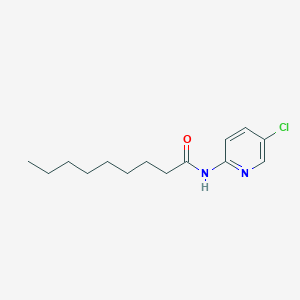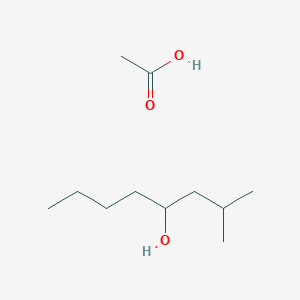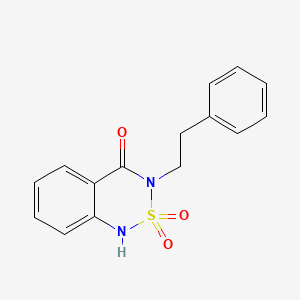![molecular formula C27H61PSi6 B14213094 {2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane CAS No. 832732-48-6](/img/structure/B14213094.png)
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane is a chemical compound known for its unique structural properties and applications in various scientific fields It is characterized by the presence of three bis(trimethylsilyl)methyl groups attached to a phenyl ring, which is further bonded to a phosphane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane typically involves the reaction of a suitable phosphane precursor with 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is maintained at a moderate level to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of the compound to maintain its stability and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as halides and alkylating agents are used in substitution reactions.
Coordination: Transition metal salts like palladium chloride (PdCl₂) and platinum chloride (PtCl₂) are used in coordination reactions.
Major Products Formed
Oxidation: Phosphane oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of {2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and stability of the resulting complexes. The compound’s bulky substituents provide steric protection, which can enhance the selectivity and efficiency of catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphane: A commonly used phosphane ligand with three phenyl groups.
Tris(trimethylsilyl)phosphane: Contains three trimethylsilyl groups attached to a phosphane center.
Bis(trimethylsilyl)methylphosphane: Features two trimethylsilyl groups and one methyl group attached to a phosphane center.
Uniqueness
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane is unique due to its specific structural arrangement, which provides enhanced steric protection and stability compared to other phosphane ligands. This makes it particularly useful in applications requiring high selectivity and stability.
Eigenschaften
CAS-Nummer |
832732-48-6 |
|---|---|
Molekularformel |
C27H61PSi6 |
Molekulargewicht |
585.3 g/mol |
IUPAC-Name |
[2,4,6-tris[bis(trimethylsilyl)methyl]phenyl]phosphane |
InChI |
InChI=1S/C27H61PSi6/c1-29(2,3)25(30(4,5)6)21-19-22(26(31(7,8)9)32(10,11)12)24(28)23(20-21)27(33(13,14)15)34(16,17)18/h19-20,25-27H,28H2,1-18H3 |
InChI-Schlüssel |
AOFFXFPAAPTDQD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC(=C(C(=C1)C([Si](C)(C)C)[Si](C)(C)C)P)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


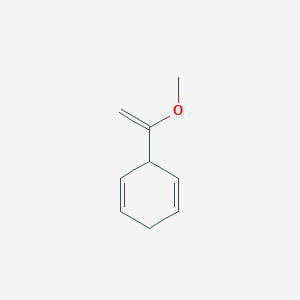

![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
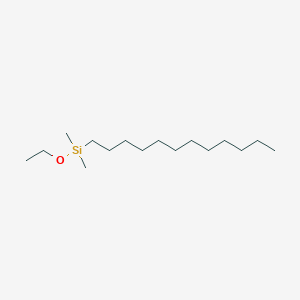
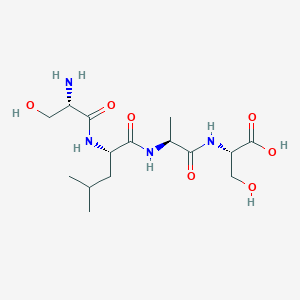
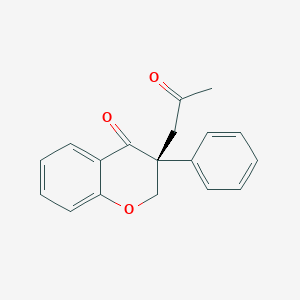
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
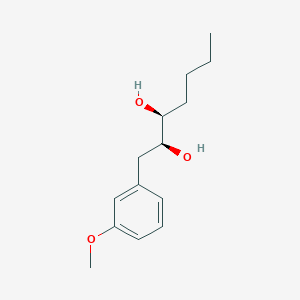
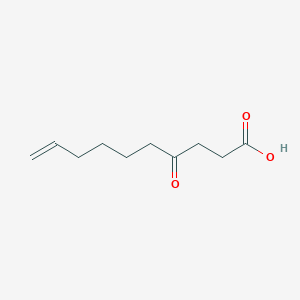
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
